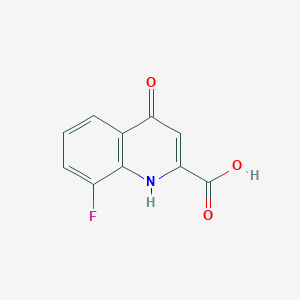

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C10H6FNO3, and it has a molecular weight of 207.16 g/mol .

Métodos De Preparación

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including halogenation, oxidation, and carboxylation reactions .

Análisis De Reacciones Químicas

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols

Aplicaciones Científicas De Investigación

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: This compound is investigated for its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as fluorescence

Mecanismo De Acción

The mechanism of action of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with DNA and RNA, affecting their replication and transcription processes .

Comparación Con Compuestos Similares

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is unique due to its fluorine substitution, which enhances its biological activity and stability compared to non-fluorinated quinoline derivatives. Similar compounds include:

8-Hydroxyquinoline: Lacks the fluorine atom, resulting in different biological properties.

4-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the fluorine atom, leading to variations in reactivity and applications

This compound’s unique properties make it a valuable tool in various scientific research fields, contributing to advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (8-F-4-OH-Q-2-COOH) is a synthetic compound with notable biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₆FNO₃, with a molecular weight of approximately 207.16 g/mol. Its structure features a quinoline ring that is characteristic of many biologically active compounds. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 4-position contributes to its unique properties and potential applications in medicinal chemistry.

Target Enzymes

Research indicates that this compound may act as an inhibitor of 2-oxoglutarate (2OG) -dependent enzymes, which are involved in various biochemical pathways, including gene expression regulation and metabolic processes. Similar compounds have demonstrated effective inhibition against these enzymes, suggesting that 8-F-4-OH-Q-2-COOH may exhibit comparable effects.

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against resistant bacterial strains. It disrupts essential metabolic pathways within bacterial cells, leading to cell death. This mechanism is partly attributed to its ability to interact with bacterial enzymes and inhibit their function.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. For instance, it has been reported to effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, although further investigations are needed to fully elucidate its mechanisms and efficacy in this area .

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities of this compound:

Applications in Research and Industry

The versatility of this compound allows for various applications:

- Medicinal Chemistry : Investigated as a potential antimicrobial and anticancer agent.

- Biochemical Assays : Used as a probe to study enzyme activities and protein interactions.

- Material Science : Explored for developing new materials with specific properties, such as fluorescence.

Propiedades

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36308-79-9 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.